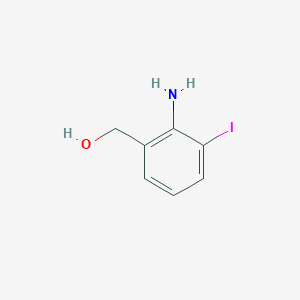
(2-Amino-3-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the Sandmeyer reaction, where 2-aminophenylmethanol is diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-3-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-amino-3-iodobenzaldehyde or 2-amino-3-iodobenzoic acid.
Reduction: Formation of 2-amino-3-iodoaniline.
Substitution: Formation of 2-amino-3-azidophenylmethanol or 2-amino-3-thiophenylmethanol.
Aplicaciones Científicas De Investigación
(2-Amino-3-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Iodophenyl)methanol: Similar structure but lacks the amino group, which affects its reactivity and applications.
(3-Amino-4-iodophenyl)methanol:
Uniqueness
(2-Amino-3-iodophenyl)methanol is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
53279-84-8 |
|---|---|
Fórmula molecular |
C7H8INO |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
(2-amino-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 |
Clave InChI |
NMBWDKXNUICAPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


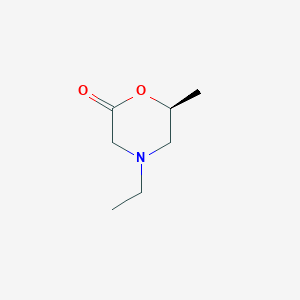



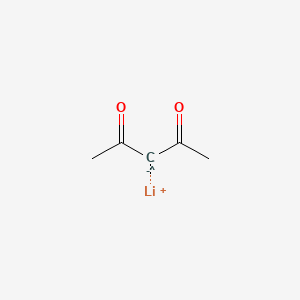

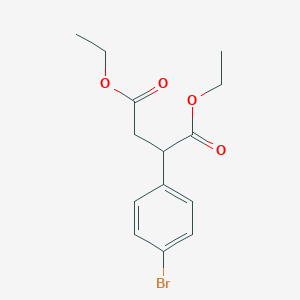
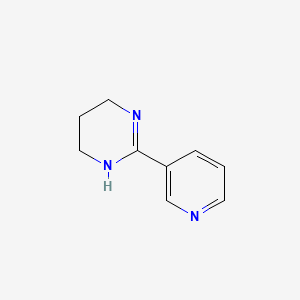
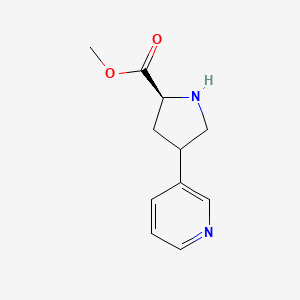
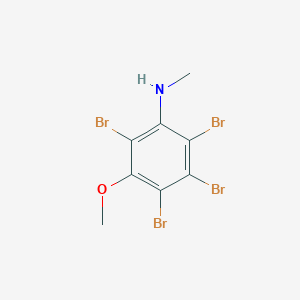
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)

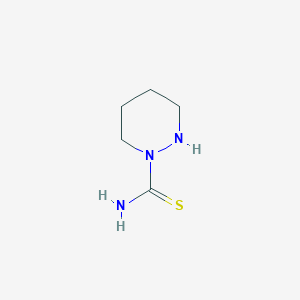
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
